

Core Physicochemical and Structural Characteristics

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Compound of Interest

Compound Name: *3,4-Difluoro-5-nitrobenzoic acid*

CAS No.: *1121583-51-4*

Cat. No.: *B1418034*

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3,4-Difluoro-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences its chemical reactivity and physical properties. These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution than benzene itself, and increase the acidity of the carboxylic acid proton.

This compound serves primarily as a specialized building block in organic synthesis, particularly in the creation of complex pharmaceutical molecules.[1] Its utility is derived from the specific arrangement of its functional groups, which allows for targeted chemical modifications.

Table 1: Key Properties of **3,4-Difluoro-5-nitrobenzoic Acid**



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis Pathway and Mechanistic Rationale

The most direct and common synthetic route to **3,4-difluoro-5-nitrobenzoic acid** is through the electrophilic nitration of 3,4-difluorobenzoic acid.

Expertise & Experience: The Rationale Behind the Reaction Conditions

The synthesis requires harsh conditions due to the electronic nature of the starting material. The carboxylic acid and the two fluorine atoms are strong deactivating groups, withdrawing electron density from the aromatic ring. This deactivation makes the ring significantly less reactive towards electrophiles like the nitronium ion (NO_2^+). To overcome this energy barrier, a potent nitrating system and elevated temperatures are necessary. The combination of fuming nitric acid (a source of NO_2^+) and concentrated sulfuric acid (which protonates nitric acid to facilitate NO_2^+ formation) is a standard approach for nitrating deactivated rings.[4][5]

Representative Synthesis Protocol

This protocol is based on established procedures for analogous compounds.[5][6]

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (e.g., 3-5 equivalents) to 0°C in an ice bath.

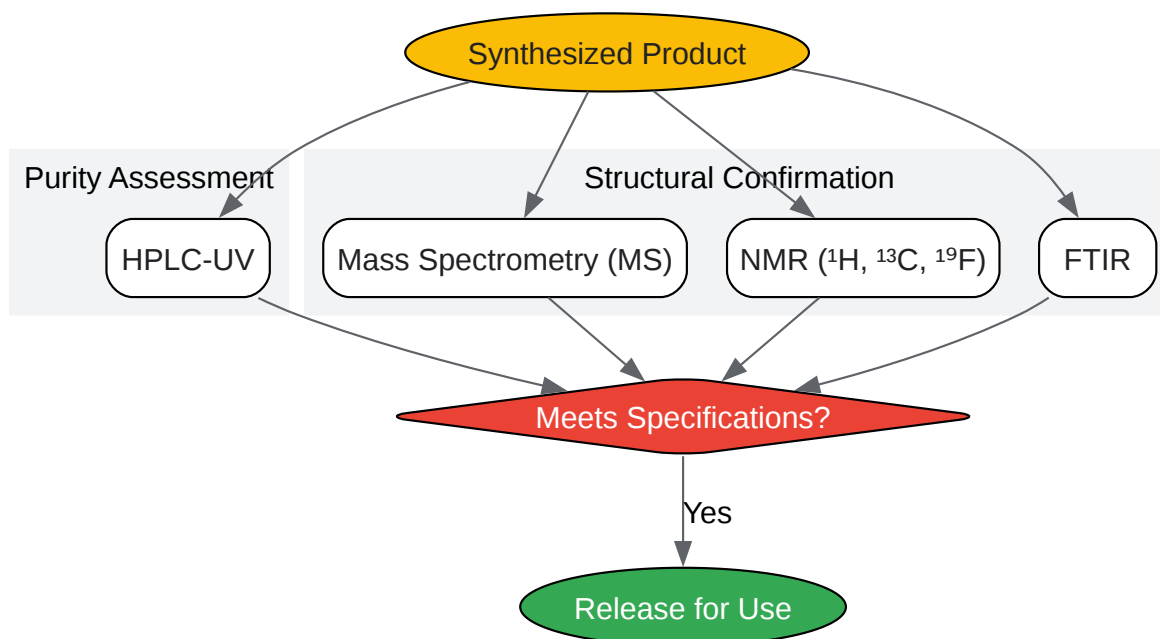
- Nitrating Mixture Preparation: Slowly add fuming nitric acid (e.g., 3-5 equivalents) to the cooled sulfuric acid while maintaining the temperature at 0°C.
- Substrate Addition: Gradually add solid 3,4-difluorobenzoic acid (1 equivalent) to the nitrating mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.
 - Causality Insight: Slow, controlled addition is critical to manage the exothermic reaction and prevent runaway side reactions, such as dinitration or oxidative degradation.
- Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.[6]
 - Trustworthiness Check: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
- Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
 - Causality Insight: Quenching on ice serves to both stop the reaction and precipitate the organic acid, which has low solubility in the highly polar aqueous medium.
- Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthesis Workflow

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Sources

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